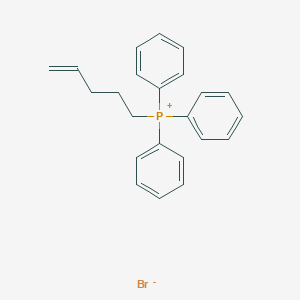

(4-Pentenyl)triphenylphosphonium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pent-4-enyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANICXDUFCDRDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972220 | |

| Record name | (Pent-4-en-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56771-29-0 | |

| Record name | 56771-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Pent-4-en-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-PENTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-pentenyl(triphenyl)phosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMT83JR2VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Pentenyl Triphenylphosphonium Bromide

Established Synthetic Pathways to (4-Pentenyl)triphenylphosphonium Bromide

The most common and direct method for synthesizing phosphonium (B103445) salts is through the alkylation of a phosphine. organic-chemistry.org This involves a bimolecular nucleophilic substitution (SN2) type reaction. google.comyoutube.com

The principal strategy for forming this compound involves the direct reaction of triphenylphosphine (B44618) with a suitable pentenyl halide. guidechem.com Triphenylphosphine acts as a potent nucleophile, attacking the electrophilic carbon of the pentenyl precursor, displacing the halide to form the desired phosphonium salt. youtube.com The reaction between 5-bromo-1-pentene (B141829) and triphenylphosphine is a direct and widely employed method for this purpose. guidechem.com

The general reaction is as follows: C₆H₅)₃P + Br(CH₂)₃CH=CH₂ → [(C₆H₅)₃P⁺(CH₂)₃CH=CH₂]Br⁻

This synthesis is typically performed by heating the reactants, often in a solvent like toluene (B28343), benzene (B151609), acetonitrile (B52724), or N,N-dimethylformamide (DMF), to facilitate the reaction. google.comyoutube.comprepchem.com The choice of solvent can influence reaction times and yields. For instance, solvents like acetonitrile or DMF are often used for such syntheses. google.comnih.gov The resulting phosphonium salt typically precipitates from the reaction mixture upon cooling or after the addition of a less polar co-solvent, and can then be isolated by filtration. youtube.comorgsyn.org

The availability and purity of the pentenyl halide precursor are critical for the successful synthesis of the phosphonium salt. 5-Bromo-1-pentene is the most common precursor for this reaction. guidechem.com Several methods exist for its preparation:

From 4-penten-1-ol (B13828): 5-Bromo-1-pentene can be synthesized from 4-penten-1-ol using standard brominating agents like phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine. guidechem.com

From 1,5-Dihalopentanes: A more cost-effective route involves the elimination of one equivalent of hydrogen halide from a 1,5-dihalopentane, such as 1,5-dibromopentane (B145557). guidechem.comgoogle.com This can be achieved by heating the dihalide with a base or, as described in a patented method, by heating 1,5-dibromopentane with hexamethylphosphoramide (B148902) (HMPA) as a catalyst in a solvent like N,N-dimethylformamide. guidechem.comgoogle.comchemicalbook.com Strong bases like potassium tert-butoxide can also effect this transformation. guidechem.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of phosphonium salt synthesis is influenced by several factors, including reaction time, temperature, solvent, and the nature of the reactants. While bromides are more reactive than chlorides, the latter can be used, often requiring the addition of an alkali metal salt like sodium iodide or potassium iodide to facilitate a halogen exchange in situ, thereby increasing the reaction rate. google.comresearchgate.net

For similar phosphonium salt preparations, reaction conditions have been systematically optimized. Key variables include the solvent, temperature, and reaction duration. For example, the synthesis of benzyltriphenylphosphonium (B107652) bromides has been optimized using microwave irradiation, which significantly reduces reaction times from hours or days to minutes. biomedres.usbas.bg A study found that using tetrahydrofuran (B95107) (THF) as a solvent at 60°C for 30 minutes under microwave conditions provided excellent yields (87-98%) for a range of substituted benzyl (B1604629) bromides. biomedres.us

Table 1: Effect of Solvent and Method on Phosphonium Salt Synthesis

| Reactants | Method | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Triphenylphosphine, Benzyl Bromide | Conventional | Toluene | Reflux | 12-72 h | High | biomedres.us |

| Triphenylphosphine, Benzyl Bromide | Microwave | THF | 60 °C | 30 min | 97% | biomedres.us |

| Triphenylphosphine, 1,3-dibromopropane | Microwave | Xylene | N/A | 2 min | 81-93% | bas.bg |

| Triphenylphosphine, 1,3-dibromopropane | Microwave | Solvent-free | N/A | 2 min | High | bas.bg |

| N-(10-bromodecyl)phthalimide, Tris(4-methoxyphenyl)phosphine | Conventional | Acetonitrile | Reflux | 19 h | N/A | nih.gov |

This table presents data for analogous phosphonium salt syntheses to illustrate the impact of different reaction parameters.

The data indicates that higher temperatures and more polar aprotic solvents like DMF can be effective for less reactive halides, while microwave-assisted synthesis offers a significant acceleration of the reaction. nih.govbas.bg

Scalability Considerations for this compound Production

Scaling up the synthesis of phosphonium salts from the laboratory to an industrial scale presents several challenges. numberanalytics.com Key considerations include:

Reaction Kinetics and Heat Management: The SN2 reaction between triphenylphosphine and an alkyl halide is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product stability.

Solvent Selection and Recovery: The choice of solvent becomes more critical on a large scale. Factors such as cost, environmental impact, safety (flammability), and ease of recovery must be considered. While solvents like DMF are effective, their high boiling points and potential toxicity can complicate large-scale operations. google.com

Product Isolation and Purification: In the lab, precipitation and filtration are straightforward. On a larger scale, this requires robust engineering solutions for handling large volumes of solids and solvents. The purity of the final product is essential, as impurities like unreacted triphenylphosphine can interfere with subsequent Wittig reactions. rsc.org

Reagent Stoichiometry: Precise control over the molar ratios of reactants is necessary to maximize yield and minimize the formation of byproducts, which can be difficult to separate on a large scale.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key areas of focus include:

Alternative Solvents: Research into replacing traditional volatile organic compounds (VOCs) like benzene and toluene is ongoing. sciepub.com Ionic liquids are being explored as non-volatile, recyclable alternatives for phosphonium salt synthesis. benthamdirect.com One-pot aqueous Wittig reactions have also been developed, where the phosphonium salt is generated in situ in an aqueous medium, eliminating the need for organic solvents. sciepub.com

Energy Efficiency: Microwave-assisted synthesis is a prime example of a green chemistry approach. It drastically reduces reaction times and energy consumption compared to conventional heating methods. biomedres.usbas.bg Solvent-free, or neat, reaction conditions, often coupled with microwave irradiation, further enhance the green credentials of the synthesis by eliminating solvent use and waste altogether. biomedres.usbas.bg

Atom Economy: The direct alkylation of triphenylphosphine with 5-bromo-1-pentene is an addition reaction with high atom economy, as all atoms of the reactants are incorporated into the final product. However, the synthesis of the precursor, if it involves elimination reactions, may have lower atom economy.

Catalysis: The use of catalysts, such as in the HMPA-catalyzed synthesis of 5-bromo-1-pentene from 1,5-dibromopentane, can improve efficiency and reduce waste compared to stoichiometric reagents. google.com Recently, visible-light-induced photocatalysis has emerged as a transition-metal-free, green method for preparing certain types of phosphonium salts. chemrxiv.orgrsc.org

Reactivity and Mechanistic Aspects of 4 Pentenyl Triphenylphosphonium Bromide

Stereochemical Control and Regioselectivity in (4-Pentenyl)triphenylphosphonium Bromide Mediated Reactions

The reactivity of this compound in olefination reactions, primarily the Wittig reaction, is governed by the nature of the corresponding phosphonium (B103445) ylide. libretexts.orglibretexts.orgmasterorganicchemistry.com Formed by the deprotonation of the phosphonium salt with a strong base, the (4-pentenyl)triphenylphosphorane is classified as a non-stabilized ylide. This classification is due to the alkyl nature of the pentenyl group, which does not offer resonance stabilization to the ylide's carbanionic center. The stereochemical and regiochemical outcomes of its reactions are, therefore, largely dictated by the established principles governing such ylides. wikipedia.org

Stereoselectivity:

In the context of the Wittig reaction, the stereoselectivity—the preferential formation of one stereoisomer over another (E vs. Z alkene)—is a critical aspect. For non-stabilized ylides like (4-pentenyl)triphenylphosphorane, the reaction with aldehydes typically yields the (Z)-alkene as the major product, often with moderate to good selectivity. wikipedia.org This outcome is generally explained by the mechanism of the Wittig reaction under kinetic control, particularly in salt-free conditions. wikipedia.org

The reaction proceeds through a cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. libretexts.orglibretexts.org For non-stabilized ylides, the initial addition is believed to be rapid and reversible, leading to a betaine-like intermediate, which then cyclizes. The stereochemistry is determined in the formation of the diastereomeric oxaphosphetanes. The transition state leading to the cis-substituted oxaphosphetane is sterically favored, which, upon decomposition, yields the (Z)-alkene.

The degree of (Z)-selectivity can be influenced by several factors, including the reaction solvent, the presence of lithium salts, and the structure of the aldehyde. For instance, the use of polar aprotic solvents and the absence of lithium ions typically favor the formation of the (Z)-alkene.

Regioselectivity:

The Wittig reaction is renowned for its high degree of regioselectivity. The double bond is formed specifically at the location of the original carbonyl group of the aldehyde or ketone. libretexts.org In reactions involving this compound, the ylide will react with a carbonyl compound to form a new carbon-carbon double bond between the ylide's carbanionic carbon and the carbonyl carbon. The terminal double bond of the pentenyl chain remains unaffected under standard Wittig conditions. This high regioselectivity is a key advantage of the Wittig reaction in complex organic syntheses.

Table 1: Expected Stereochemical Outcome in the Wittig Reaction of (4-Pentenyl)triphenylphosphorane with Representative Aldehydes

| Aldehyde | Expected Major Product | Expected Minor Product | Typical (Z:E) Ratio |

| Benzaldehyde | (Z)-Hexa-1,5-dienylbenzene | (E)-Hexa-1,5-dienylbenzene | ~70:30 to 90:10 |

| Propanal | (Z)-Nona-1,5-diene | (E)-Nona-1,5-diene | ~80:20 to 95:5 |

| Cyclohexanecarbaldehyde | (Z)-(Hexa-1,5-dienyl)cyclohexane | (E)-(Hexa-1,5-dienyl)cyclohexane | ~75:25 to 85:15 |

Note: The ratios presented are illustrative and based on general principles for non-stabilized ylides. Actual results can vary based on specific reaction conditions.

Intramolecular Cyclization Phenomena Induced by the Pentenyl Moiety

The presence of a terminal double bond in the pentenyl group of this compound introduces the potential for intramolecular reactions, leading to the formation of cyclic structures. While intermolecular Wittig reactions are the primary application, under specific conditions, the ylide can participate in intramolecular cyclization.

Intramolecular Wittig Reaction:

If the phosphonium salt is part of a molecule that also contains a carbonyl group, an intramolecular Wittig reaction can occur. For this to happen with a molecule derived from this compound, the carbonyl group would need to be suitably positioned within the same molecule. For example, if the phosphonium salt were attached to a larger structure containing a ketone or aldehyde at an appropriate distance, treatment with a base could initiate an intramolecular olefination, leading to the formation of a cyclic alkene. The feasibility and efficiency of such a reaction would depend on the chain length separating the ylide and the carbonyl, with the formation of five- or six-membered rings being generally favored due to lower ring strain.

Other Potential Intramolecular Cyclizations:

Beyond the Wittig reaction, the pentenyl moiety itself can be induced to cyclize through other chemical pathways, although these would involve reaction conditions different from those of a standard Wittig reaction.

Radical Cyclization: In the presence of a radical initiator, the terminal double bond could participate in a radical cyclization. For instance, if a radical were generated elsewhere in a molecule containing the (4-pentenyl)triphenylphosphonium group, a 5-exo-trig cyclization is a plausible pathway, leading to a cyclopentylmethyl radical.

Cationic Cyclization: Treatment with a strong acid could, in principle, protonate the terminal double bond to generate a secondary carbocation. This cation could then be trapped by an internal nucleophile, or potentially interact with the triphenylphosphine (B44618) group, although the latter is less common.

It is important to note that while these intramolecular cyclizations are mechanistically plausible, their successful application using this compound as a starting material is not widely documented in scientific literature. The primary and most predictable reactivity of this compound remains its use as a precursor to a non-stabilized ylide for intermolecular Wittig olefinations.

Table 2: Potential Intramolecular Cyclization Pathways

| Reaction Type | Initiator/Conditions | Potential Intermediate | Potential Product Type |

| Intramolecular Wittig | Internal carbonyl group, strong base | Cyclic oxaphosphetane | Cyclic alkene |

| Radical Cyclization | Radical initiator (e.g., AIBN, Bu3SnH) | Cyclopentylmethyl radical | Substituted cyclopentane (B165970) |

| Cationic Cyclization | Strong acid (e.g., H2SO4, Lewis acids) | Secondary carbocation | Substituted cyclopentane or other cyclic ethers/amines depending on internal nucleophiles |

Note: This table outlines theoretical possibilities for intramolecular reactions involving the pentenyl moiety.

Applications of 4 Pentenyl Triphenylphosphonium Bromide in Organic Synthesis

Synthesis of Complex Molecular Architectures Using (4-Pentenyl)triphenylphosphonium Bromide

The unique reactivity of this compound makes it a versatile tool for synthetic organic chemists to construct complex molecular architectures, including various heterocyclic systems.

Indolizine (B1195054) scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. researchgate.netbohrium.com These nitrogen-containing heterocycles have been associated with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netbohrium.com The synthesis of functionalized indolizine derivatives is a key area of research, with various methods being developed to access these important structures. bohrium.comrsc.org

Recent synthetic strategies have focused on the development of efficient and atom-economical protocols for constructing indolizine rings. researchgate.net These methods often involve transition metal catalysis or radical-induced cyclizations to form the core heterocyclic structure. researchgate.netrsc.org While direct evidence for the use of this compound in the synthesis of polysubstituted indolizines is not extensively detailed in the provided search results, the versatile nature of both the indolizine core and phosphonium (B103445) ylides suggests potential synthetic routes.

| Indolizine Synthesis Method | Key Features |

| Metal and Additive-Free C3-Alkylation | Utilizes acetic acid as a catalyst for the addition of indolizines to para-quinone methides. researchgate.net |

| Cu(II) Catalyzed [3+2] Annulation | An atom-economical approach involving 2-pyridinyl substituted p-quinone methides and enaminones. researchgate.net |

| Radical Cyclization/Cross-Coupling | Employs radical species to construct the indolizine ring, offering high efficiency and atom economy. rsc.org |

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction utilizes a phosphonium ylide, generated from a phosphonium salt like this compound, to react with a carbonyl compound. wpmucdn.com The stereochemical outcome of the Wittig reaction, yielding either the E (trans) or Z (cis) alkene, is highly dependent on the nature of the ylide. quora.comchemtube3d.com

Unstabilized ylides, which would be formed from this compound, typically favor the formation of the Z-alkene. wikipedia.orgchemtube3d.com This selectivity arises from the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a specific geometry. wikipedia.org The presence of lithium salts can significantly influence the stereoselectivity, sometimes allowing for the formation of the E-alkene through equilibration of intermediates. wikipedia.org

General Wittig Reaction Mechanism:

Ylide Formation: A strong base deprotonates the phosphonium salt to form the phosphonium ylide.

Oxaphosphetane Formation: The ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com

Alkene Formation: The oxaphosphetane decomposes to yield the alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com

Annulation reactions are a powerful class of transformations that construct a new ring onto a pre-existing molecule. The development of novel annulation strategies is crucial for the efficient synthesis of complex cyclic and heterocyclic systems. caltech.edu Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

While the direct involvement of this compound in a wide range of annulation reactions is not explicitly detailed, its structure lends itself to such possibilities. The terminal alkene can act as a handle for various cyclization strategies. For instance, intramolecular reactions could be envisioned where the ylide formed from the phosphonium salt reacts with a carbonyl group within the same molecule, leading to the formation of a cyclic olefin.

Utility in the Preparation of Biologically Active Compounds and Pharmaceutical Intermediates

Phosphonium salts, in general, are recognized for their utility as reactants and pharmaceutical intermediates in organic synthesis. mdpi.com The incorporation of specific functional groups via these reagents can be a key step in the construction of complex, biologically active molecules.

Indolizine derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery. researchgate.netbohrium.com Research has focused on developing synthetic methods that allow for the creation of diverse libraries of these compounds for biological screening. researchgate.netresearchgate.net These methods often aim for efficiency, high yields, and the ability to introduce a variety of functional groups onto the indolizine core. researchgate.net

The synthesis of bioactive indolizines often involves multi-step sequences where key building blocks are assembled to form the final complex molecule. While a direct, one-step synthesis of a specific bioactive indolizine using this compound is not highlighted, the Wittig reaction employing this reagent could be a crucial step in a longer synthetic route to introduce the 4-pentenyl moiety.

| Biological Activity of Indolizine Derivatives |

| Anticancer bohrium.com |

| Antibacterial bohrium.com |

| Antifungal bohrium.com |

| Anti-inflammatory researchgate.netbohrium.com |

| Antiviral researchgate.netbohrium.com |

The introduction of an alkenyl chain, such as the pentenyl group from this compound, can be a strategic modification in drug design. This moiety can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. The Wittig reaction provides a reliable method for installing this group onto a carbonyl-containing pharmaceutical intermediate. wpmucdn.com

For example, a synthetic strategy for a complex drug molecule might involve the late-stage introduction of the pentenyl group via a Wittig reaction with an advanced aldehyde or ketone intermediate. This approach allows for the convergent assembly of the final product from well-defined fragments. The versatility of the Wittig reaction makes it applicable to a wide range of substrates, including those found in the synthesis of prostaglandins (B1171923) and other important pharmaceuticals. google.com

Role as a Versatile Reagent in Diverse Organic Transformations

This compound serves as a valuable reagent in organic synthesis, primarily recognized for its role in the Wittig reaction to form alkenes from carbonyl compounds. Its unique structure, featuring a terminal double bond within the pentenyl chain, also allows for its participation in cyclization reactions, expanding its utility beyond simple olefination.

The primary application of this compound is in the Wittig reaction. This well-established olefination method involves the reaction of a phosphonium ylide, generated in situ from the phosphonium salt by treatment with a strong base, with an aldehyde or a ketone. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide. The general mechanism allows for the conversion of a C=O double bond into a C=C double bond at a specific location, a transformation of significant importance in the synthesis of complex organic molecules.

A key feature of this compound is the presence of a terminal alkene in the phosphonium salt. This functionality allows for the synthesis of 1,5-dienes when reacted with various aldehydes and ketones. The versatility of the Wittig reaction using this reagent is demonstrated by its compatibility with a range of carbonyl compounds.

Beyond its use in intermolecular Wittig reactions, the structure of this compound is amenable to intramolecular cyclization processes. The pentenyl chain provides the necessary tether length for the formation of five-membered rings through intramolecular Wittig-type reactions or other cyclization strategies. This application is particularly useful in the construction of cyclopentene (B43876) derivatives, which are common structural motifs in various natural products and biologically active compounds. The ability of the pentenyl group to participate in conjugated addition reactions further broadens the scope of its applications in forming cyclic structures.

The following table summarizes the key transformations involving this compound:

| Transformation | Reactant | Product Type | Key Feature |

| Intermolecular Wittig Reaction | Aldehydes, Ketones | 1,5-Dienes | Formation of a new carbon-carbon double bond. |

| Intramolecular Cyclization | (with suitable functional groups) | Cyclopentene derivatives | Formation of a five-membered ring. |

| Conjugate Addition | (with suitable Michael acceptors) | Functionalized cyclic compounds | The pentenyl group acts as a nucleophile. |

Detailed research findings on specific reaction conditions and yields for the diverse applications of this compound are crucial for optimizing its use in synthetic strategies. The choice of base, solvent, and reaction temperature can significantly influence the efficiency and stereoselectivity of the Wittig reaction, as well as the outcome of cyclization processes.

4 Pentenyl Triphenylphosphonium Bromide in Polymer Chemistry and Materials Science

Application in the Preparation of Functionalized Polymers

The unique chemical structure of (4-Pentenyl)triphenylphosphonium bromide, featuring a terminal double bond and a bulky, charged phosphonium (B103445) group, makes it a candidate for incorporation into polymer chains. This can impart specific functionalities, such as antimicrobial properties, to the resulting polymer.

Synthesis of Antibacterial Quaternary Polyacrylamide

The incorporation of quaternary phosphonium salts into polymer structures is a known strategy for developing materials with antibacterial activity. While direct studies detailing the use of this compound in the synthesis of antibacterial quaternary polyacrylamide are not extensively documented in publicly available research, the principle is well-established with similar compounds. For instance, novel quaternary phosphonium-type cationic polyacrylamides have been developed using analogous phosphonium salts. These polymers exhibit significant antibacterial activity against various bacteria. The proposed mechanism involves the interaction of the positively charged phosphonium groups with the negatively charged bacterial cell membranes, leading to membrane disruption and cell death.

The synthesis of such a functionalized polyacrylamide would likely involve the copolymerization of acrylamide (B121943) with this compound. The pentenyl group allows for its integration into the polymer backbone through radical polymerization. The resulting polymer would possess pendant triphenylphosphonium bromide groups, rendering the material inherently antibacterial.

Table 1: Key Moieties for Functionalized Polyacrylamide

| Monomer/Functional Group | Role in Polymer Structure |

| Acrylamide | Forms the primary polymer backbone |

| This compound | Provides the antibacterial functionality via its quaternary phosphonium group and allows for incorporation into the polymer chain via its pentenyl group. |

Development of Antiviral Quaternary Polyacrylamide

Building upon the antibacterial applications, quaternary phosphonium-functionalized polymers also show promise as antiviral agents. Research on similar phosphonium-containing polyacrylamides has demonstrated their ability to deactivate viruses. The positively charged phosphonium moieties are thought to interact with the viral envelope or capsid proteins, preventing the virus from attaching to and infecting host cells.

The synthesis of an antiviral quaternary polyacrylamide utilizing this compound would follow a similar copolymerization strategy as for the antibacterial version. The concentration and distribution of the phosphonium groups along the polymer chain would be critical factors in determining the antiviral efficacy of the material.

Potential as a Monomer or Precursor in Polymerization Processes

The presence of a terminal alkene group makes this compound a viable monomer for addition polymerization. It can potentially be homopolymerized or copolymerized with other vinyl monomers to create a range of functional polymers. The bulky triphenylphosphonium group would significantly influence the polymerization kinetics and the properties of the resulting polymer, such as its solubility, thermal stability, and glass transition temperature.

Furthermore, this compound can serve as a precursor in post-polymerization modification. A polymer with reactive sites could be grafted with this compound to introduce phosphonium groups onto its surface or as pendant groups. This approach offers a versatile method for functionalizing existing polymers.

Role in Modifying Polymer Properties and Surface Characteristics

The incorporation of this compound into a polymer matrix can significantly alter its bulk and surface properties. The ionic nature of the phosphonium bromide group can increase the polymer's hydrophilicity and potentially its ionic conductivity. This could be advantageous in applications such as membranes or antistatic coatings.

At the surface, the presence of these bulky, charged groups can modify the surface energy, wettability, and adhesive properties of the polymer. For instance, it could enhance the adhesion to certain substrates or, conversely, create a non-fouling surface that resists the adhesion of microorganisms and proteins. The triphenylphosphine (B44618) moiety can also influence the refractive index and optical properties of the material.

Table 2: Potential Effects of this compound on Polymer Properties

| Property | Potential Modification |

| Bulk Properties | |

| Solubility | Increased in polar solvents |

| Thermal Stability | Potentially altered due to the bulky ionic groups |

| Ionic Conductivity | Increased |

| Surface Properties | |

| Hydrophilicity | Increased |

| Surface Energy | Modified |

| Adhesion | Enhanced or reduced depending on the substrate |

| Biocompatibility | Potentially influenced by the phosphonium group |

Computational and Theoretical Investigations of 4 Pentenyl Triphenylphosphonium Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve approximations of the Schrödinger equation, yielding detailed information about electron distribution and orbital energies. nih.gov For (4-Pentenyl)triphenylphosphonium bromide, these calculations can pinpoint the most reactive sites and predict the molecule's behavior in chemical reactions.

The key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of electrostatic potential can also be mapped, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this phosphonium (B103445) salt, the phosphorus atom carries a significant positive charge, making it an electrophilic center, while the bromide anion is the nucleophilic counterion. The double bond in the pentenyl chain represents a region of high electron density, susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of (4-Pentenyl)triphenylphosphonium cation (Note: The following data are illustrative, based on typical values for similar phosphonium salts calculated at the B3LYP/6-31G level of theory, and are intended to exemplify the insights gained from quantum chemical calculations.)*

| Property | Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest-energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 12.5 D | A high dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Charge on Phosphorus Atom | +0.85 e | Confirms the electrophilic nature of the phosphorus center. |

| Charge on C=C bond | -0.20 e (total) | Highlights the nucleophilic character of the pentenyl double bond. |

These calculations provide a quantitative basis for understanding the structure and reactivity of this compound. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For a molecule with the conformational flexibility of this compound, MD simulations are invaluable for conformational analysis. The pentenyl chain can adopt numerous conformations, and the three phenyl rings attached to the phosphorus atom can rotate. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. researchgate.net

Furthermore, MD simulations can shed light on the intermolecular interactions that govern the condensed-phase behavior of this salt. This includes the strong electrostatic interactions between the bulky triphenylphosphonium cation and the bromide anion, as well as the interactions with solvent molecules. Understanding these interactions is key to predicting properties like solubility and crystal packing.

Table 2: Conformational Analysis of the Pentenyl Chain in (4-Pentenyl)triphenylphosphonium cation (Note: The following data are illustrative and represent a simplified model of the conformational landscape.)

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti (trans) | ~180° | 0.0 | 65 |

| Gauche | ~60° | 0.9 | 30 |

| Eclipsed (transition state) | ~0° | 5.0 | <1 |

These simulations can reveal the preferred shapes of the molecule in solution and how it might interact with other chemical species, such as reactants or a biological target.

Prediction of Reaction Pathways and Transition States in this compound Chemistry

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. tau.ac.il The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a primary reaction of interest is the Wittig reaction, where it would react with an aldehyde or ketone to form an alkene. Computational methods can be used to model this entire reaction pathway. nih.gov This would involve calculating the structure and energy of the initial ylide (formed by deprotonation of the phosphonium salt), the subsequent betaine (B1666868) or oxaphosphetane intermediate, and the final alkene and triphenylphosphine (B44618) oxide products.

Table 3: Illustrative Calculated Energies for the Wittig Reaction Pathway (Note: The reaction depicted is with formaldehyde. Energies are hypothetical and relative to the reactants.)

| Species/State | Description | Relative Energy (kcal/mol) |

| Reactants | (4-Pentenyl)triphenylphosphonium ylide + Formaldehyde | 0 |

| Transition State 1 | Formation of the oxaphosphetane | +5 |

| Intermediate | Oxaphosphetane | -15 |

| Transition State 2 | Decomposition of the oxaphosphetane | +10 |

| Products | 1,5-Hexadiene + Triphenylphosphine oxide | -40 |

By comparing the activation energies for different possible pathways (e.g., leading to cis or trans alkene products), it is possible to predict the stereoselectivity of the reaction.

Design and Optimization of Novel Analogues through Computational Modeling

Computational modeling is not only for understanding existing compounds but also for the rational design of new ones with desired properties. nih.gov Starting from the this compound scaffold, computational tools can be used to predict how structural modifications will affect its properties. nih.gov

For instance, one might want to design an analogue with enhanced solubility in a particular solvent or with altered reactivity in the Wittig reaction. Computational screening allows for the evaluation of a large number of virtual compounds before committing to their synthesis. mdpi.com This can be achieved by, for example, introducing electron-donating or electron-withdrawing substituents to the phenyl rings. Electron-withdrawing groups would increase the acidity of the alpha-protons, facilitating ylide formation, while bulky substituents could influence the stereochemical outcome of the Wittig reaction.

Table 4: In Silico Design of this compound Analogues (Note: The predicted effects are qualitative and based on established chemical principles.)

| Analogue | Modification | Predicted Effect on Reactivity |

| (4-Pentenyl)tris(4-methoxyphenyl)phosphonium bromide | Electron-donating groups on phenyl rings | Decreased ylide stability, potentially slower Wittig reaction. |

| (4-Pentenyl)tris(4-fluorophenyl)phosphonium bromide | Electron-withdrawing groups on phenyl rings | Increased ylide stability, potentially faster Wittig reaction. |

| (3-Methyl-4-pentenyl)triphenylphosphonium bromide | Alkyl group on the pentenyl chain | Increased steric hindrance, may influence stereoselectivity. |

| (4-Pentenyl)dicyclohexylphenylphosphonium bromide | Replacement of phenyl with cyclohexyl groups | Altered solubility and steric profile. |

This computational-led design process can significantly accelerate the discovery of new reagents and functional molecules with tailored properties.

Future Research Directions and Emerging Applications of 4 Pentenyl Triphenylphosphonium Bromide

Development of Novel Synthetic Methodologies Employing (4-Pentenyl)triphenylphosphonium Bromide

The primary utility of phosphonium (B103445) salts lies in their conversion to phosphonium ylides for use in the Wittig reaction, a cornerstone of alkene synthesis. wpmucdn.com Future research is anticipated to focus on developing novel synthetic methodologies that capitalize on the specific structure of this compound.

One promising area is the exploration of intramolecular Wittig reactions. The presence of the pentenyl group, with its terminal double bond, allows for the design of synthetic routes leading to the formation of cyclic structures. By carefully choosing the reaction conditions and the other reactant, it may be possible to synthesize a variety of five- and six-membered rings, which are common motifs in many natural products and biologically active molecules.

Furthermore, the development of stereoselective Wittig reactions using this compound could be a significant advancement. Research into chiral bases or additives that can induce facial selectivity in the reaction with aldehydes would allow for the synthesis of specific E/Z isomers of the resulting dienes, which is crucial for applications in pharmaceuticals and fine chemicals.

| Potential Synthetic Methodology | Description | Potential Products |

| Intramolecular Wittig Reaction | Cyclization via reaction of the ylide with a tethered carbonyl group. | Carbocyclic and heterocyclic compounds |

| Stereoselective Wittig Reaction | Use of chiral auxiliaries or conditions to control alkene geometry. | (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-dienes |

| Tandem Reactions | Combining the Wittig reaction with other transformations in a one-pot process. | Complex polyfunctional molecules |

Exploration of Undiscovered Catalytic Capabilities

While phosphonium salts are primarily known as stoichiometric reagents, there is growing interest in their potential as catalysts. The triphenylphosphonium cation can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Future research could explore the use of this compound as a phase-transfer catalyst in various organic reactions, such as nucleophilic substitutions, oxidations, and reductions. The presence of the pentenyl group might influence its solubility and catalytic activity in different solvent systems.

Another area of investigation is the potential for this compound to act as an organocatalyst. The phosphorus atom could potentially participate in catalytic cycles, for instance, in Michael additions or other conjugate additions. The electronic and steric properties of the triphenylphosphine (B44618) moiety, modified by the pentenyl chain, could offer unique reactivity and selectivity.

Integration into Sustainable and Eco-Friendly Chemical Processes

The principles of green chemistry encourage the use of safer solvents, renewable resources, and catalytic processes to minimize environmental impact. nih.govcarlroth.comunibo.it Future research on this compound is likely to be guided by these principles.

One direction is the use of greener solvents for reactions involving this phosphonium salt. Investigating its solubility and reactivity in water, ionic liquids, or supercritical fluids could lead to more environmentally benign synthetic protocols. The development of solid-supported versions of this compound, where the phosphonium salt is immobilized on a polymer or silica (B1680970) support, would facilitate its recovery and reuse, aligning with the principles of atom economy and waste reduction. nih.gov

The pentenyl group also offers an opportunity for derivatization with biorenewable molecules, potentially leading to the development of more sustainable reagents and materials.

| Green Chemistry Approach | Description | Potential Benefits |

| Use of Green Solvents | Performing reactions in water, ethanol, or ionic liquids. | Reduced use of volatile organic compounds. |

| Immobilization on Solid Supports | Attaching the phosphonium salt to a solid matrix. | Easy catalyst separation and recycling. |

| Derivatization with Renewables | Modifying the pentenyl group with bio-based molecules. | Increased biodegradability and reduced reliance on fossil fuels. |

Advanced Material Development and Functionalization

The terminal double bond in the pentenyl chain of this compound is a reactive handle that can be exploited for the development of advanced materials. This functionality makes it a valuable monomer for polymerization reactions.

Future research could focus on the synthesis of novel polymers where the triphenylphosphonium bromide moiety is incorporated into the polymer backbone or as a pendant group. Such polymers could exhibit interesting properties, such as flame retardancy (due to the phosphorus content), enhanced thermal stability, or specific ion-exchange capabilities. For instance, atom transfer radical polymerization (ATRP) or ring-opening metathesis polymerization (ROMP) could be employed to create well-defined polymer architectures. psu.edudtic.mil

Furthermore, this compound can be used to functionalize surfaces. The double bond can be attached to various substrates, such as silica, gold, or other polymers, through techniques like "grafting-to" or "grafting-from" polymerization. This could lead to materials with modified surface properties, such as altered hydrophobicity, improved biocompatibility, or the introduction of catalytic sites.

| Material Application | Synthetic Strategy | Potential Properties/Applications |

| Polymer Synthesis | Free radical polymerization, ATRP, ROMP of the pentenyl group. | Flame retardant materials, ion-exchange resins, polymer-supported catalysts. |

| Surface Functionalization | Grafting onto surfaces via the pentenyl group. | Modified surface wettability, biocompatible coatings, functionalized nanoparticles. |

| Hybrid Materials | Incorporation into inorganic matrices like silica or metal-organic frameworks. | Enhanced mechanical or thermal properties, novel catalytic materials. |

Synergistic Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The dual functionality of this compound—the phosphonium ylide precursor and the reactive alkene—makes it an intriguing candidate for the design of novel MCRs.

Future research could explore its participation in MCRs where the initial Wittig reaction is followed by an in-situ reaction involving the newly formed diene system. For example, a Diels-Alder reaction with a suitable dienophile could occur in the same pot, leading to the rapid construction of complex polycyclic structures. Alternatively, the terminal double bond could participate in other MCRs, such as the Ugi or Passerini reactions, after appropriate functionalization.

The development of such MCRs would not only be a testament to the versatility of this compound but also provide efficient routes to libraries of complex molecules for applications in drug discovery and materials science.

Q & A

Q. What are the key physicochemical properties of (4-pentenyl)triphenylphosphonium bromide, and how do they influence its reactivity?

Answer: this compound (C₂₃H₂₄BrP, MW: 411.33 g/mol) is a phosphonium salt with a pentenyl chain, enhancing solubility in polar organic solvents like ethanol or methanol. Its structure enables nucleophilic substitution at the bromide site and participation in Wittig reactions. The pentenyl substituent introduces steric flexibility, making it suitable for coupling with aldehydes to form alkenes. Key properties include:

Q. What is the standard laboratory synthesis protocol for this compound?

Answer: Synthesize via nucleophilic substitution:

Reactants : Triphenylphosphine (PPh₃) and 4-pentenyl bromide in a 1:1 molar ratio.

Conditions : Reflux in dry ethanol or methanol for 12–24 hours under nitrogen to prevent oxidation .

Purification : Precipitate the product by adding diethyl ether, followed by recrystallization from ethanol/water (yield: 70–85%) .

Validation : Confirm purity via ¹H/³¹P NMR (δ ~24 ppm for phosphorus) and FTIR (P–C stretch at ~1430 cm⁻¹) .

Q. How is this compound utilized in foundational organic synthesis methodologies?

Answer: Its primary role is in Wittig olefination :

- Ylide Formation : Deprotonate with strong bases (e.g., NaOMe) to generate ylides for alkene synthesis .

- Alkene Synthesis : React with aldehydes (e.g., benzaldehyde) to form substituted alkenes with high stereoselectivity. Example:

- Scope : Effective for synthesizing α,β-unsaturated esters and styrenes .

Advanced Research Questions

Q. How does this compound facilitate mitochondrial targeting in cellular studies?

Answer: The lipophilic triphenylphosphonium cation enables membrane permeability and mitochondrial accumulation (driven by ΔΨm, mitochondrial membrane potential). Applications include:

- ROS Probes : Conjugate to fluorophores (e.g., MitoTracker Red) via carbodiimide coupling to track oxidative stress .

- Drug Delivery : Link to therapeutic agents (e.g., antioxidants) for targeted mitochondrial delivery. Validate localization via confocal microscopy .

Note : Control experiments with ΔΨm disruptors (e.g., CCCP) confirm mitochondrial specificity .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M-Br]⁺ at m/z 375.15) and fragmentation patterns .

- ²³Na NMR : Monitor counterion exchange in ionic liquid matrices .

- X-ray Crystallography : Resolve stereochemical outcomes of Wittig adducts (e.g., trans selectivity) .

- HPLC-MS : Quantify trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

Q. How should researchers address contradictions in reaction yields during Wittig reactions with this reagent?

Answer: Yield discrepancies often arise from:

- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in solvent) .

- Base Strength : Optimize base (e.g., t-BuOK vs. NaH) to balance ylide stability and side reactions .

- Aldehyde Reactivity : Electron-deficient aldehydes require longer reaction times (24–48 hrs) .

Troubleshooting :

Monitor reaction progress via TLC (hexane:EtOAc = 4:1).

If yields <50%, add 0.1 eq iodine to oxidize residual phosphine .

Methodological Notes

- Synthesis Scalability : Industrial-scale production uses continuous flow reactors for higher throughput .

- Safety : Handle with nitrile gloves; bromide salts may irritate mucous membranes .

- Data Reproducibility : Report solvent purity, base equivalents, and temperature gradients to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.